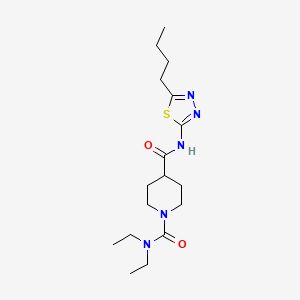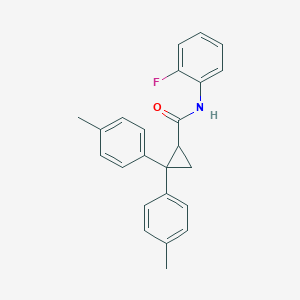
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine, also known as TASP0433864, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the transient receptor potential ankyrin subtype 1 (TRPA1) ion channel, which is involved in the perception of pain and inflammation. TASP0433864 has been the subject of scientific research due to its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases.
作用机制
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine acts as a selective antagonist of TRPA1 ion channels, which are expressed in sensory neurons and play a key role in the perception of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, mechanical pressure, and chemical irritants. Upon activation, TRPA1 channels open and allow the influx of cations, leading to depolarization of the sensory neuron and the transmission of pain signals to the central nervous system. This compound binds to a specific site on the TRPA1 channel and prevents its activation by blocking the influx of cations.
Biochemical and Physiological Effects:
This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. In a study conducted on rats, this compound was found to reduce mechanical hypersensitivity and thermal hyperalgesia induced by the injection of formalin or carrageenan. This compound was also found to reduce the levels of pro-inflammatory cytokines and chemokines in the inflamed tissue, indicating its anti-inflammatory activity.
实验室实验的优点和局限性
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine is a selective antagonist of TRPA1 channels, which makes it a valuable tool for studying the role of TRPA1 channels in pain and inflammation. This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of novel therapeutics. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine. One potential direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in human clinical trials for the treatment of chronic pain and inflammatory diseases. Additionally, the role of TRPA1 channels in other physiological and pathological processes, such as cardiovascular function and cancer, could be explored using this compound as a tool.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine involves several chemical reactions, starting from the commercially available 2-methylbenzylamine and 2-thiophenesulfonyl chloride. The first step involves the reaction of 2-methylbenzylamine with sodium hydride to form the corresponding sodium salt, which is then reacted with 2-thiophenesulfonyl chloride to yield the intermediate product. The final step involves the reaction of the intermediate product with piperazine in the presence of a base catalyst to form this compound.
科学研究应用
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. TRPA1 ion channels are involved in the perception of pain and inflammation, and their activation has been linked to various pathological conditions, including neuropathic pain, migraine, asthma, and inflammatory bowel disease. This compound has been shown to selectively block TRPA1 channels, thereby reducing pain and inflammation in animal models.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-5-2-3-6-15(14)13-17-8-10-18(11-9-17)22(19,20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVMJYIOORTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)
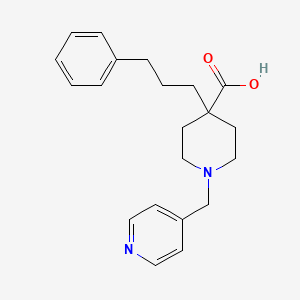
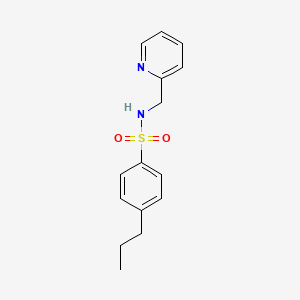
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
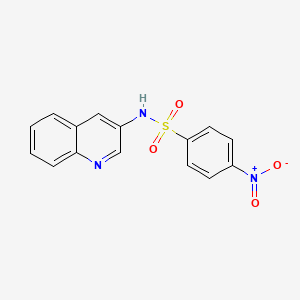
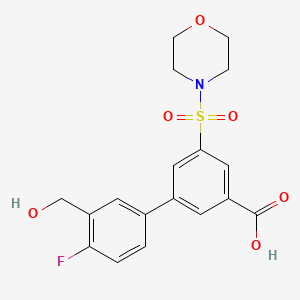
![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)
